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Compound of Interest

Compound Name: (4-Nitro-phenyl)-acetaldehyde

Cat. No.: B074188 Get Quote

A Spectroscopic Comparison of (4-Nitro-phenyl)-acetaldehyde and Its Derivatives

This guide provides a detailed spectroscopic comparison of (4-Nitro-phenyl)-acetaldehyde
and its derivatives, offering insights for researchers, scientists, and drug development

professionals. The data presented is a compilation of experimental findings and established

spectroscopic principles for aromatic nitro compounds.

Introduction
(4-Nitro-phenyl)-acetaldehyde is a key intermediate in organic synthesis, particularly in the

preparation of pharmaceuticals and other biologically active molecules. Its spectroscopic

characterization is crucial for confirming its structure and purity. This guide compares the

spectroscopic properties of (4-Nitro-phenyl)-acetaldehyde with its parent compound,

phenylacetaldehyde, and selected derivatives to illustrate the influence of substituents on their

spectral features.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (4-Nitro-phenyl)-acetaldehyde
and related compounds.

Table 1: ¹H NMR and ¹³C NMR Spectral Data
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Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

Phenylacetaldehyde CDCl₃

9.7 (t, 1H, -CHO), 7.2-

7.4 (m, 5H, Ar-H), 3.7

(d, 2H, -CH₂-)

~200 (-CHO), ~133

(Ar-C), ~129 (Ar-CH),

~127 (Ar-CH), ~50 (-

CH₂-)

(4-Nitro-phenyl)-

acetaldehyde
CDCl₃

9.8-10.2 (t, 1H, -CHO)

[1], 8.2-8.5 (d, 2H, Ar-

H ortho to NO₂), 7.5-

7.7 (d, 2H, Ar-H meta

to NO₂)

~198 (-CHO), ~148

(Ar-C-NO₂), ~140 (Ar-

C), ~130 (Ar-CH),

~124 (Ar-CH), ~49 (-

CH₂-)

(2-Methyl-4-nitro-

phenyl)-acetaldehyde

(Predicted)

CDCl₃

~9.8 (t, 1H, -CHO),

~8.1 (d, 1H, Ar-H),

~8.0 (dd, 1H, Ar-H),

~7.4 (d, 1H, Ar-H),

~3.8 (d, 2H, -CH₂-),

~2.6 (s, 3H, -CH₃)

~199 (-CHO), ~149

(Ar-C-NO₂), ~138 (Ar-

C), ~135 (Ar-C-CH₃),

~131 (Ar-CH), ~125

(Ar-CH), ~48 (-CH₂-),

~20 (-CH₃)

(3-Chloro-4-nitro-

phenyl)-acetaldehyde

(Predicted)

CDCl₃

~9.7 (t, 1H, -CHO),

~8.3 (d, 1H, Ar-H),

~8.1 (dd, 1H, Ar-H),

~7.6 (d, 1H, Ar-H),

~3.7 (d, 2H, -CH₂-)

~197 (-CHO), ~147

(Ar-C-NO₂), ~141 (Ar-

C), ~133 (Ar-C-Cl),

~131 (Ar-CH), ~128

(Ar-CH), ~125 (Ar-

CH), ~49 (-CH₂-)

Table 2: IR, Mass Spectrometry, and UV-Vis Spectral
Data
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Compound IR (cm⁻¹)
Mass Spectrometry
(m/z)

UV-Vis (λ_max, nm)

Phenylacetaldehyde

~2820, 2720

(aldehyde C-H),

~1725 (C=O), ~1600,

1495, 1450 (aromatic

C=C)

120 (M⁺), 91 (M⁺ -

CHO), 65

Not typically reported

in this context

(4-Nitro-phenyl)-

acetaldehyde

~2830, 2730

(aldehyde C-H),

~1720 (C=O), ~1600,

1490 (aromatic C=C),

~1520 (asymmetric

NO₂ stretch), ~1345

(symmetric NO₂

stretch)

165 (M⁺), 136 (M⁺ -

CHO), 120 (M⁺ -

NO₂), 90

~268

(2-Methyl-4-nitro-

phenyl)-acetaldehyde

(Predicted)

~2830, 2730

(aldehyde C-H),

~1720 (C=O), ~1600,

1485 (aromatic C=C),

~1520 (asymmetric

NO₂ stretch), ~1345

(symmetric NO₂

stretch)

179 (M⁺), 150 (M⁺ -

CHO), 133 (M⁺ -

NO₂), 104

~270

(3-Chloro-4-nitro-

phenyl)-acetaldehyde

(Predicted)

~2830, 2730

(aldehyde C-H),

~1715 (C=O), ~1595,

1480 (aromatic C=C),

~1525 (asymmetric

NO₂ stretch), ~1350

(symmetric NO₂

stretch)

199/201 (M⁺/M⁺+2),

170/172, 153/155, 124
~265

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

Data Acquisition:

For ¹H NMR, acquire data with a spectral width of 0-12 ppm, using a sufficient number of

scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, acquire data with a spectral width of 0-220 ppm, using a proton-decoupled

pulse sequence.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with

dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, run the

spectrum using an Attenuated Total Reflectance (ATR) accessory.

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or

KBr).

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which shows the relative

abundance of each ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an

absorbance reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A

solvent blank is used as a reference.

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and, if possible,

calculate the molar absorptivity (ε).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized (4-Nitro-phenyl)-acetaldehyde derivative.
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Workflow for Spectroscopic Analysis of (4-Nitro-phenyl)-acetaldehyde Derivatives
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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